molecular formula C6H13BrZn B1142076 1-Hexylzinc bromide CAS No. 124397-96-2

1-Hexylzinc bromide

Cat. No. B1142076
M. Wt: 230.46
InChI Key:
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Description

1-Hexylzinc bromide is an organozinc compound utilized in various chemical reactions, particularly in organic synthesis. It serves as a reagent in the formation of carbon-carbon bonds and is involved in various coupling reactions.

Synthesis Analysis

1-Hexylzinc bromide can be synthesized through the reaction of hexyl bromide with zinc. A general procedure for the preparation of alkylzinc reagents, like 1-Hexylzinc bromide, involves the direct insertion of zinc metal into alkyl bromides in a polar aprotic solvent (Huo, 2003). This process may include activation with iodine and can undergo cross-coupling reactions catalyzed by nickel or palladium to produce various functionalized compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Hexylzinc bromide, such as bromide derivatives of hexamethylenetetramine, indicates a complex molecular architecture involving interactions like hydrogen bonding and electrostatic attractions. These structures often display various symmetries and crystal lattice forms (Reddy et al., 1994).

Scientific Research Applications

Catalysis and Organic Synthesis

1-Hexylzinc bromide has been applied as a reagent in the Negishi cross-coupling reactions, a method used to form carbon-carbon bonds in organic synthesis. For instance, it has been used with a palladium-tetraphosphine catalyst for high-turnover-number cross-coupling of alkyl- or arylzinc derivatives with aryl bromides, showing good yields and high turnover numbers. This methodology enables the synthesis of a wide range of complex organic molecules, highlighting the versatility and efficiency of 1-hexylzinc bromide in catalytic processes (Kondolff, Doucet, & Santelli, 2006).

Polymer Science

In polymer science, 1-hexylzinc bromide has been utilized for the synthesis of regioregular poly(3-hexylthiophene) (P3HT) , a conducting polymer that plays a crucial role in the development of organic electronics, such as solar cells and transistors. The oxidative insertion of zinc dust into the carbon-bromine bond of 2,5-dibromo-3-hexylthiophene efficiently provides 2-bromo-3-hexylthien-5-ylzinc bromide, which is then used to prepare P3HT in the presence of a nickel catalyst, demonstrating the importance of 1-hexylzinc bromide in facilitating the synthesis of conductive polymers with high regioregularity (Kim, 2014).

Environmental Science

1-Hexylzinc bromide's role extends into environmental science , where bromide ions, including those derived from 1-hexylzinc bromide, participate in the degradation of pollutants under UV/chlorine treatment. The study of bromide ions' role in the degradation of pharmaceuticals and personal care products (PPCPs) during UV/chlorine treatment of simulated drinking water has shown that bromide significantly influences the degradation kinetics of PPCPs, illustrating the complex interplay between bromide ions and water treatment technologies (Cheng et al., 2018).

Materials Science

Moreover, 1-hexylzinc bromide has been investigated for its efficiency as a corrosion inhibitor for carbon steel in acidic solutions, which is critical for extending the life of metal structures and components in corrosive environments. The study on the corrosion inhibition efficiency of 1-hexylpyridinium bromide ionic liquid, closely related to 1-hexylzinc bromide, has demonstrated its potential in protecting carbon steel surfaces from corrosion, offering insights into designing more effective corrosion inhibitors (Aoun, 2017).

properties

IUPAC Name

bromozinc(1+);hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13.BrH.Zn/c1-3-5-6-4-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFHUAMVSWOCPN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC[CH2-].[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hexylzinc bromide

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